Spiro[2.5]octane-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[2.5]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUFNDBJMZAWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83115-72-4 | |
| Record name | spiro[2.5]octane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of Spiro 2.5 Octane 4 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group in spiro[2.5]octane-4-carboxylic acid is amenable to standard functional group interconversions, providing access to a variety of derivatives such as esters and amides. These transformations are foundational for incorporating the spiro[2.5]octane scaffold into more complex molecules.
Esterification can be achieved through conventional methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst. Similarly, amidation is a key transformation. The conversion of the carboxylic acid to an amide can be accomplished through the formation of an activated intermediate, such as an acyl chloride, followed by reaction with an amine. smolecule.com Treatment of a related precursor, spiro[2.5]octane-6-carboxylic acid, with thionyl chloride yields the corresponding acid chloride, which readily reacts with ammonia (B1221849) or primary amines to form the carboxamide. smolecule.com
Alternatively, modern coupling reagents facilitate direct amidation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an activating agent like hydroxybenzotriazole (B1436442) (HOBt), are effective for this purpose. smolecule.com A practical one-pot protocol for amidation that uses trimethyl phosphite (B83602) and iodine to activate the carboxylic acid has also been developed, offering high chemoselectivity and broad substrate scope. researchgate.net These methods provide reliable pathways to derivatives like spiro[2.5]octane-4-carboxamide, expanding the synthetic utility of the parent acid.
Ring-Opening and Rearrangement Pathways within Spiro[2.5]octane Systems
The inherent strain of the cyclopropane (B1198618) ring within the spiro[2.5]octane framework makes it susceptible to ring-opening and rearrangement reactions, particularly under conditions that generate radical or cationic intermediates. These pathways are of significant mechanistic interest.
Studies on the oxidation of the spiro[2.5]octane core have provided conclusive evidence for the involvement of cationic intermediates that lead to rearranged products. nih.gov For example, the formation of bicyclo[4.2.0]octan-1-ol derivatives during the manganese-catalyzed C–H oxidation of spiro[2.5]octane is a clear indicator of a cationic pathway. nih.gov This rearrangement involves the cleavage of a C-C bond in the three-membered ring and the formation of a new bond to generate the fused bicyclic system. The stability of the resulting carbocation and the reaction conditions play a crucial role in directing the reaction towards either unrearranged or rearranged products.
The expansion of the cyclopropane ring is a characteristic reaction. researchgate.net While direct studies on this compound are specific, analogous systems demonstrate this principle. For instance, the Meinwald oxirane rearrangement of a related 8-oxadispiro[2.0.3.1]octane system, which also contains a strained three-membered ring, shows a preference for the expansion of the cyclopropyl (B3062369) ring to form a spiro[3.3]heptane derivative. nih.gov These investigations highlight that the spiro[2.5]octane skeleton is not inert, and its strained nature can be harnessed to generate structural diversity through controlled rearrangements.
C(sp3)–H Functionalization of Spiro[2.5]octane Cores
Direct functionalization of C(sp3)–H bonds is a powerful strategy for streamlining synthesis. The spiro[2.5]octane core, with its multiple methylene (B1212753) sites activated to varying degrees, serves as an excellent platform for studying the selectivity and mechanisms of such reactions.
The methylene C–H bonds at the C-4 and C-8 positions of the spiro[2.5]octane ring, being adjacent to the cyclopropyl group, are activated by hyperconjugation and are prime targets for oxidation. Research using manganese complexes as catalysts with hydrogen peroxide as the oxidant has demonstrated the effective oxygenation of these sites. researchgate.net
In a detailed study using 6-tert-butylspiro[2.5]octane as a model substrate to direct the reaction, oxidation occurred selectively at the C-4 position. nih.gov This transformation yielded a mixture of oxygenated products, including the corresponding ketone (6-tert-butylspiro[2.5]octan-4-one) and alcohol, which could be further esterified in situ depending on the carboxylic acid used as an additive in the reaction. nih.gov The ability to introduce oxygen-containing functional groups directly onto the cyclohexane (B81311) ring highlights a modern approach to elaborating the spiro[2.5]octane scaffold.
| Product Name | Product Structure | Observed Yield | Notes |
|---|---|---|---|
| 6-tert-butylspiro[2.5]octan-4-one (P1-O) | Ketone | Up to 61% | Major product under several tested conditions. nih.gov |
| trans-6-tert-butylspiro[2.5]octan-4-yl acetate (B1210297) (P1a-OX1) | Ester | Up to 25% | Formed when acetic acid is used as an additive. nih.gov |
| cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol (P1b-OH) | Rearranged Alcohol | Trace amounts (e.g., 2%) | Indicates a cationic intermediate pathway. nih.gov |
The spiro[2.5]octane framework has been instrumental as a mechanistic probe to distinguish between radical and cationic pathways in C–H oxidation reactions. The fate of the α-cyclopropyl carbon radical, formed after an initial hydrogen atom transfer (HAT) from the C-4 position, is central to this elucidation. nih.govresearchgate.net
This radical can follow two main pathways:
Radical Rebound: The radical can be trapped by an oxygen species from the catalyst, leading to the formation of an unrearranged alcohol. This is a stereospecific process.
Further Oxidation to a Cation: The radical can undergo a one-electron oxidation to form a carbocationic intermediate. This cation is no longer constrained by the initial C-H bond geometry and can be trapped by a nucleophile or, more significantly, undergo rapid rearrangement of the cyclopropane ring to form products like bicyclo[4.2.0]octan-1-ol. nih.govresearchgate.net
Researchers have demonstrated that by carefully selecting the manganese catalyst and tuning reaction parameters such as the solvent and the nature of the carboxylic acid additive, it is possible to favor one pathway over the other. researchgate.net This allows for unprecedented control over the reaction's chemoselectivity, enabling the synthesis of either a single unrearranged product or a single rearranged product in high yield. researchgate.net These findings conclusively show that stereospecific C(sp3)–H oxidation can proceed through a cationic intermediate, a significant expansion of the synthetic toolkit for aliphatic C–H functionalization. researchgate.net
Cycloaddition Reactions Leading to Spiro-Fused Heterocyclic Systems
While the spiro[2.5]octane core is already a spirocycle, cycloaddition reactions can be employed to introduce further cyclic systems, including heterocycles, fused to the existing framework. The synthesis of the spiro[2.5]octane structure itself can be viewed as a formal cycloaddition, typically achieved via cyclopropanation of a cyclohexanone (B45756) derivative. smolecule.com
Further elaboration can lead to more complex spiro-heterocycles. For example, derivatives such as 4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl (B1604629) ester have been synthesized, incorporating a piperazine (B1678402) ring spiro-fused at the C-4 position of the cyclohexane ring. reagentia.euchemsrc.comreagentia.eu Although the specific synthetic route is proprietary, the structure demonstrates the feasibility of constructing such fused systems. General synthetic strategies towards spiro-heterocycles often involve using a ketone precursor, such as a spiro[2.5]octan-4-one, which can react with bifunctional reagents to form a new heterocyclic ring.
Exploration of Novel Reaction Pathways for this compound
The ongoing exploration of reactivity for this compound and its derivatives is pushing beyond classical transformations. The most significant recent advances lie in the area of catalytic C–H functionalization. The ability to selectively oxidize a specific methylene group in the presence of others and to control the reaction to yield either unrearranged or rearranged products represents a novel and powerful pathway. nih.govresearchgate.net
The use of the spiro[2.5]octane system as a sophisticated mechanistic probe to resolve complex reaction pathways involving competing radical and cationic intermediates is another novel application. researchgate.net This research not only provides a deeper understanding of fundamental reaction mechanisms but also develops synthetically useful procedures. By demonstrating that a judicious choice of catalyst and conditions can precisely direct the chemoselectivity of C–H oxidation, these studies open new avenues for the efficient and selective synthesis of complex molecules based on the spiro[2.5]octane scaffold. researchgate.net
Stereochemical Dynamics and Chiral Recognition in Spiro 2.5 Octane 4 Carboxylic Acid Research
Enantioselective Synthesis and Resolution Techniques for Spiro[2.5]octane-4-carboxylic Acid
The synthesis of enantiomerically pure this compound is a significant challenge that can be addressed through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. While direct enantioselective synthesis of this specific molecule is not widely documented, established methodologies for related spirocyclic systems and carboxylic acids offer viable pathways.
Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex spirocyclic frameworks. For instance, cascade reactions catalyzed by chiral secondary amines or squaramides have been used to synthesize various spiro heterocycles with high enantioselectivity. researchgate.netresearchgate.netacs.org A potential asymmetric route to this compound could involve a chiral catalyst-mediated cyclopropanation of a cyclohexene (B86901) precursor already bearing the carboxylic acid or a precursor functional group.
Chiral Resolution: Resolution techniques are frequently employed to separate enantiomers from a racemic mixture.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a stoichiometric amount of a chiral resolving agent, typically a chiral amine. The resulting diastereomeric salts, possessing different physical properties, can then be separated by fractional crystallization. Subsequent acidification liberates the desired enantiomerically pure carboxylic acid.
Enzymatic Resolution: Lipases and esterases can be used to selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the esterified product.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.
Chiral Solvating Agents (CSAs) in NMR Spectroscopy: The use of chiral solvating agents, such as cinchona alkaloids, can induce chemical shift non-equivalence between enantiomers in NMR spectroscopy. acs.org This method can be used to determine the enantiomeric excess (ee) and, in some cases, to assign the absolute configuration by comparing the spectra with those of standards. acs.org A study demonstrated the use of dimeric cinchona alkaloids, assisted by an achiral base like DMAP, for the efficient enantiodifferentiation of various carboxylic acids. acs.org
Table 1: Overview of Chiral Resolution Techniques for Carboxylic Acids
| Technique | Principle | Typical Reagents/Materials | Key Advantage | Reference |
|---|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral amines (e.g., brucine, (R)-1-phenylethylamine) | Scalable and cost-effective for large quantities. | |
| Enzymatic Resolution | Enantioselective enzymatic transformation (e.g., esterification). | Lipases, Esterases | High selectivity under mild conditions. | google.com |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phases (CSPs) | High accuracy for both analytical and preparative separation. | |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to separate NMR signals. | Cinchona alkaloids (e.g., (DHQ)₂PHAL) | Rapid determination of enantiomeric excess. | acs.org |
Diastereoselective Control in Transformations of Spiro[2.5]octane Carboxylic Acids
Once the spiro[2.5]octane core is established, subsequent reactions on the cyclohexane (B81311) ring must be controlled for diastereoselectivity. The rigid, chair-like conformation of the cyclohexane ring and the steric bulk of the spiro-fused cyclopropane (B1198618) create a distinct stereochemical environment that influences the facial selectivity of incoming reagents.
Research on the oxidation of spiro[2.5]octane has shown that reactions can occur with high diastereoselectivity. For example, oxidation with certain dioxiranes occurs predominantly at the axial C4–H bond to yield the corresponding alcohol. acs.org This selectivity is attributed to hyperconjugative effects between the Walsh orbitals of the cyclopropane ring and the σ* orbital of the axial C-H bond, which activates this bond toward hydrogen atom transfer (HAT). acs.org
In another study, the ring expansion of a spiro[2.5]octane-dione derivative with stabilized sulfonium (B1226848) ylides proceeded with complete diastereoselectivity to afford a single spirocyclobutane isomer. rsc.org The stereochemistry was confirmed by single-crystal X-ray diffraction, demonstrating that the nucleophilic attack and subsequent intramolecular cyclization occur via a highly organized transition state. rsc.org Similarly, the methylenation of substituted cyclohexanones to form spiro[2.5]octanones can proceed stereoselectively, with the stereochemistry of the final product dictated by the conformation of the starting material. researchgate.net These findings underscore the profound influence of the existing stereocenters and the rigid spirocyclic framework in directing the stereochemical outcome of subsequent transformations.
Determination of Absolute and Relative Configurations
Unambiguously determining the three-dimensional structure of chiral molecules is crucial. For spiro[2.5]octane derivatives, a combination of spectroscopic and computational methods is typically employed.
X-ray Crystallography: For crystalline compounds or derivatives, single-crystal X-ray diffraction is the gold standard for determining both relative and absolute configurations. nih.govnih.gov It provides a definitive map of the atomic positions in the crystal lattice.
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are invaluable for determining the relative configuration of stereocenters. nih.govresearchgate.net By measuring through-space correlations between protons, one can deduce their spatial proximity and thus the relative orientation of substituents on the ring.
Electronic Circular Dichroism (ECD): This chiroptical technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration. By comparing the experimental ECD spectrum with the spectrum calculated for a specific enantiomer using time-dependent density functional theory (TDDFT), the absolute configuration can be confidently assigned. researchgate.netnih.gov This method was successfully used to assign the absolute configurations of Pestalotriols A and B, two new metabolites featuring the spiro[2.5]octane skeleton. researchgate.net
Table 2: Methods for Stereochemical Determination
| Method | Type of Information | Principle | Requirement | Reference |
|---|---|---|---|---|
| X-ray Crystallography | Absolute and Relative Configuration | Diffraction of X-rays by a single crystal. | Suitable single crystal. | nih.gov |
| NMR (NOESY) | Relative Configuration | Measures through-space dipolar coupling between nuclei. | Soluble compound. | researchgate.net |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Differential absorption of circularly polarized light by a chromophore in a chiral environment. | Chiral molecule with a chromophore, often compared with TDDFT calculations. | researchgate.netnih.gov |
Conformational Analysis and its Impact on Stereochemical Outcomes
The cyclohexane ring in spiro[2.5]octane derivatives typically adopts a chair-like conformation to minimize steric and torsional strain. researchgate.net However, the spiro-fusion to the rigid cyclopropane ring significantly constrains the conformational flexibility compared to a simple substituted cyclohexane. This restricted mobility has a direct impact on the stereochemical course of reactions.
Influence of the Spiro Linkage on Molecular Chirality and Reactivity Profiles
The spiro linkage is not merely a passive structural element; it actively shapes the molecule's properties. The fusion of the small, strained cyclopropane ring with the larger cyclohexane ring introduces unique electronic and steric features.
Reactivity: The cyclopropane ring's Walsh orbitals can overlap with the orbitals of adjacent bonds, a phenomenon known as hyperconjugation. This interaction activates the C-H bonds at the C4 and C8 positions of the spiro[2.5]octane system, making them more susceptible to radical abstraction. acs.org Furthermore, the spiro[2.5]octane system serves as a sensitive mechanistic probe. The formation of radical or cationic intermediates at the C4 position can lead to rapid rearrangement via cyclopropane ring-opening, providing evidence for specific reaction pathways. nih.govresearchgate.net Studies have shown that the formation of unrearranged products implies a very rapid capture of the intermediate, while the detection of ring-opened products, such as bicyclo[4.2.0]octane derivatives, provides conclusive evidence for the involvement of cationic intermediates. acs.orgnih.gov The inherent strain of the spirocyclopropane structure is crucial for certain transformations; for example, some ring-opening cyclizations proceed with spirocyclopropanes but fail with non-spiro analogues, highlighting the unique reactivity imparted by the spiro center. jst.go.jp
Chirality and Rigidity: The spirocyclic nature imparts significant rigidity to the molecule. This conformational restriction reduces the entropic penalty upon binding to a biological target, such as an enzyme or receptor, which can lead to enhanced binding affinity and selectivity. nih.gov The well-defined three-dimensional arrangement of functional groups around the rigid scaffold makes this compound and its derivatives valuable building blocks for designing molecules with precise spatial orientations for targeted biological interactions.
Advanced Spectroscopic and Crystallographic Characterization of Spiro 2.5 Octane 4 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of Spiro[2.5]octane-4-carboxylic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon framework and their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The signals for the cyclopropane (B1198618) ring protons are expected to appear in the upfield region (typically 0.2-1.2 ppm), a characteristic feature of strained three-membered rings. The protons on the cyclohexane (B81311) ring would present as a series of complex multiplets in the 1.2-2.5 ppm range. The methine proton at the C4 position, adjacent to the carboxylic acid group, would likely appear as a distinct multiplet, with its chemical shift and coupling constants being highly informative for determining its stereochemical orientation (axial vs. equatorial).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include the spiro-carbon (a quaternary carbon shared by both rings), the carbons of the cyclopropane and cyclohexane rings, and the downfield signal of the carboxylic acid carbonyl carbon (typically >170 ppm). The chemical shift of the spiro-carbon is particularly diagnostic for this class of compounds.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. It would be crucial for tracing the connectivity within the cyclohexane ring and identifying the protons on the cyclopropane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).
The analysis of homonuclear coupling constants (³JHH) and chemical shifts provides deep insight into the molecule's preferred conformation. nih.gov These parameters are sensitive to the steric and electronic effects of the substituents and the anisotropic positions of atoms within the spirocyclic system. nih.gov
Table 1: Representative NMR Data for this compound (Note: This table is illustrative of expected values, as complete, published experimental data is not available.)
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Carboxyl (C=O) | ~12.0 (s, 1H) | ~175.0 | H4 |
| C4 | Multiplet | ~45.0 | C=O, C5, C3, Spiro-C |
| Cyclohexane CH₂ | Multiplets (1.2 - 2.5) | ~25.0 - 35.0 | Adjacent CH₂, Spiro-C |
| Spiro-Carbon | - | ~30.0 | Cyclohexane H, Cyclopropane H |
Mass Spectrometry for Elucidating Molecular Formulas and Fragmentation Patterns
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound (C₉H₁₄O₂), as well as for gaining insight into its structural features through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The predicted monoisotopic mass is 154.09938 Da. uni.lu In addition to the molecular ion [M]⁺•, common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are typically observed, further corroborating the molecular weight. uni.lu
Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The fragmentation of spiro compounds is often directed by the unique strain and connectivity at the spiro-center. aip.org For this compound, key fragmentation pathways would likely involve:
Cleavage of the Cyclohexane Ring: Initial fragmentation often involves the cleavage of C-C bonds within the larger, more flexible ring.
Loss of the Carboxylic Acid Group: Fragmentation via loss of •COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da) is a common pathway for carboxylic acids.
Spiro-Center Fragmentation: A characteristic fragmentation of spiro[2.5]octane derivatives involves the cleavage of bonds at the spiro junction. beilstein-journals.org This can lead to the formation of ions corresponding to the separated or rearranged ring systems.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 155.10666 |
| [M+Na]⁺ | 177.08860 |
| [M+K]⁺ | 193.06254 |
| [M-H]⁻ | 153.09210 |
| [M+HCOO]⁻ | 199.09758 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Precise Three-Dimensional Structure and Stereochemical Assignment
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique is indispensable for confirming the stereochemical assignment and understanding the conformational details of the fused ring system.
For this compound, a successful crystallographic analysis would yield a detailed molecular structure, providing exact measurements of:
Bond Lengths and Angles: Confirming the expected geometries of the cyclopropane and cyclohexane rings.
Torsional Angles: Defining the precise conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the carboxylic acid substituent (axial or equatorial).
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, highlighting interactions such as hydrogen bonding involving the carboxylic acid groups.
While a crystal structure for the title compound is not publicly available, the technique has been successfully applied to determine the structure of numerous complex spiro compounds, confirming relative and absolute stereochemistries and providing foundational data for computational modeling. rsc.orgresearchgate.net
Table 3: Illustrative Crystallographic Data Parameters for a Molecular Crystal
| Parameter | Description |
|---|---|
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Z | The number of molecules per unit cell. |
Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration Determination
This compound is a chiral molecule due to the stereocenter at the C4 position. Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, is a powerful method for determining the absolute configuration (R or S) of the enantiomers.
The methodology involves several key steps, as demonstrated in the structural elucidation of other spiro[2.5]octane natural products like Pestalotriols A and B. researchgate.net
Separation of Enantiomers: The racemic mixture is first separated into its pure enantiomers, typically using chiral High-Performance Liquid Chromatography (HPLC).
Experimental ECD Spectra: The ECD spectrum of each enantiomer is recorded. Enantiomers will produce mirror-image spectra.
Computational Modeling: The three-dimensional structures of both the (4R) and (4S) enantiomers are modeled. A conformational search is performed to identify the most stable, low-energy conformers for each.
TDDFT Calculations: Time-Dependent Density Functional Theory (TDDFT) is used to calculate the theoretical ECD spectrum for each enantiomer based on a Boltzmann weighting of their stable conformers. researchgate.net
Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectra for the (4R) and (4S) enantiomers. A match between the experimental curve and one of the calculated curves allows for the unambiguous assignment of the absolute configuration. researchgate.net
The Cotton effects (positive and negative peaks) in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores (in this case, the carboxylic acid group) within the chiral molecular framework, making this a definitive technique for stereochemical assignment.
Computational and Theoretical Studies on Spiro 2.5 Octane 4 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure of Spiro[2.5]octane-4-carboxylic acid, which in turn governs its reactivity. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, can determine various electronic properties.
Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
For this compound, the electron-withdrawing nature of the carboxylic acid group is expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. Conversely, the strained cyclopropane (B1198618) ring can influence the HOMO energy level.
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the carboxylic acid group would exhibit a negative electrostatic potential, indicating their susceptibility to electrophilic attack, while the acidic proton would show a positive potential.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Method/Basis Set |
| HOMO Energy | -8.5 eV | HF/6-31G |
| LUMO Energy | 1.2 eV | HF/6-31G |
| HOMO-LUMO Gap | 9.7 eV | HF/6-31G |
| Dipole Moment | 2.5 D | HF/6-31G |
Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations. Actual values may vary depending on the computational level of theory and basis set used.
Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms involving complex organic molecules like this compound. DFT methods offer a good balance between computational cost and accuracy, making them suitable for studying the potential energy surfaces of chemical reactions.
DFT calculations can be employed to model various reactions involving the carboxylic acid functionality, such as esterification or amidation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates.
For instance, in a hypothetical esterification reaction, DFT could be used to elucidate the transition state structure, revealing the bond-forming and bond-breaking processes. Isotopic labeling studies, in conjunction with DFT calculations, can further validate the proposed mechanisms.
Furthermore, DFT is instrumental in understanding the regioselectivity and stereoselectivity of reactions. For reactions involving the cyclohexane (B81311) ring, such as electrophilic addition, DFT can predict the most likely site of attack and the preferred stereochemical outcome.
Conformational Energy Landscapes and Stereoelectronic Effects in Spiro[2.5]octane Systems
The spiro[2.5]octane framework possesses a unique conformational landscape due to the fusion of the rigid cyclopropane ring and the flexible cyclohexane ring. The cyclohexane ring can, in principle, adopt chair, boat, and twist-boat conformations. However, the presence of the spiro-fused cyclopropane ring introduces significant steric and stereoelectronic constraints.
Computational studies on analogous systems, such as spiro[2.5]octan-6-ol, have provided valuable insights into the conformational preferences of this ring system. These studies have shown that the cyclohexane ring predominantly adopts a chair conformation. For this compound, two primary chair conformers are possible: one with the carboxylic acid group in an axial position and another with it in an equatorial position.
The relative stability of these conformers is determined by a combination of steric and stereoelectronic effects. Generally, for monosubstituted cyclohexanes, the equatorial conformer is favored to minimize steric interactions. The energy difference between the axial and equatorial conformers can be quantified through computational methods. For the related spiro[2.5]octan-6-ol, the free energy difference for the axial-equatorial equilibrium was experimentally determined to be 0.79 kcal/mol at -75 °C, with the equatorial conformer being more stable. Current time information in Le Flore County, US.
The energy barrier to ring inversion, the process by which the cyclohexane ring flips from one chair conformation to another, is another important parameter. For spiro[2.5]octan-6-ol, the Arrhenius activation energy for ring inversion was found to be 14.4 ± 1.3 kcal/mol. Current time information in Le Flore County, US. This relatively high barrier indicates a significant restriction of conformational flexibility imposed by the spirocyclic system.
Table 2: Conformational Analysis Data for a Spiro[2.5]octane System (Based on spiro[2.5]octan-6-ol)
| Parameter | Value | Reference |
| Axial-Equatorial Free Energy Difference (ΔG°) | 0.79 kcal/mol | Current time information in Le Flore County, US. |
| Ring Inversion Activation Energy (Ea) | 14.4 ± 1.3 kcal/mol | Current time information in Le Flore County, US. |
Molecular Dynamics Simulations to Model Spirocyclic Behavior
In an aqueous environment, MD simulations can reveal the solvation structure around the molecule, particularly the hydrogen bonding interactions between the carboxylic acid group and water molecules. This is crucial for understanding the molecule's solubility and its behavior in biological systems.
MD simulations are also invaluable for exploring the conformational landscape in a dynamic context. While quantum chemical calculations can identify stable conformers, MD simulations can model the transitions between these conformers, providing insights into the flexibility and rigidity of the spirocyclic framework. For this compound, simulations could track the puckering of the cyclohexane ring and the orientation of the carboxylic acid group over time.
Furthermore, if this compound were to be studied as a potential ligand for a biological target, MD simulations could be used to model the binding process and assess the stability of the ligand-protein complex. These simulations can provide detailed information about the key intermolecular interactions that govern binding affinity and specificity.
Advanced Research Applications of Spiro 2.5 Octane 4 Carboxylic Acid in Chemical Science
Spiro[2.5]octane-4-carboxylic Acid as a Core Building Block in Complex Chemical Synthesis
This compound and its derivatives serve as crucial intermediates in the synthesis of complex organic molecules. The inherent strain of the cyclopropane (B1198618) ring and the defined stereochemistry of the spirocyclic system offer unique opportunities for synthetic transformations. For instance, the synthesis of spiro[2.5]octane-5-carboxylic acid has been achieved from 1,3-cyclohexanedione, a common industrial raw material. google.com This multi-step synthesis involves the formation of 3-methoxy-cyclohexenone, followed by cyclization and subsequent reactions to yield the target spiro compound. google.com
The spiro[2.5]octane framework can be chemically manipulated through various reactions. The carboxylic acid group can be reduced to an alcohol using agents like lithium aluminum hydride or sodium borohydride. Oxidation can convert the adjacent methylene (B1212753) group to a ketone. Furthermore, nucleophilic substitution reactions allow for the introduction of various functional groups onto the spirocyclic ring. These transformations are foundational for building more elaborate molecular architectures.
Derivatives of spiro[2.5]octane have also been utilized in the synthesis of novel spirocyclic α-proline building blocks, which are relevant in drug discovery. chemrxiv.org These synthetic routes often start from simple cyclic ketones and involve a series of well-established organic reactions, demonstrating the adaptability of the spiro[2.5]octane core. chemrxiv.org
Strategic Design of Spiro[2.5]octane-Based Ligands for Catalysis
The rigid and well-defined three-dimensional structure of the spiro[2.5]octane scaffold makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. Chiral ligands are essential for controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
While direct examples of this compound as a ligand are not extensively documented in the provided search results, the broader class of spirocyclic compounds is recognized for its potential in catalysis. nih.gov The design of chiral carboxylic acids, in general, has been shown to be an effective strategy in combination with transition metal catalysts for enantioselective C-H activation. snnu.edu.cn This approach allows for the selective functionalization of specific C-H bonds in a molecule, leading to the synthesis of chiral products. snnu.edu.cn The spiro[2.5]octane framework, with its inherent chirality when appropriately substituted, is a promising candidate for the development of new and effective chiral carboxylic acid ligands.
Utilization of Spiro[2.5]octane Derivatives as Mechanistic Probes in Organic Reactions
Spiro[2.5]octane and its derivatives are valuable tools for elucidating the mechanisms of organic reactions, particularly those involving radical and cationic intermediates. The cyclopropylcarbinyl radical, which can be generated from spiro[2.5]octane, is known to undergo rapid ring-opening, making it a sensitive probe for the timing of bond-forming and bond-breaking steps in a reaction. acs.orgresearchgate.net
In studies of manganese-catalyzed C(sp³)–H bond oxygenation, spiro[2.5]octane and its substituted analogue, 6-tert-butylspiro[2.5]octane, have been used as mechanistic probes. acs.orgnih.gov The distribution of unrearranged and rearranged products provides insights into the involvement of radical and cationic intermediates. acs.orgnih.gov For example, the formation of products where the cyclopropane ring remains intact suggests a very fast capture of the initial radical or a concerted mechanism, while the formation of ring-opened products points to a stepwise pathway involving a longer-lived radical intermediate. researchgate.net
The oxidation of spiro[2.5]octane can lead to a mixture of products, including spiro[2.5]octan-4-one, spiro[2.5]octan-5-one, and spiro[2.5]octan-6-one, highlighting the different reactive sites on the cyclohexane (B81311) ring. acs.org The presence of multiple methylene groups is a known drawback when using spiro[2.5]octane as a mechanistic probe, as it can complicate product analysis. acs.orgnih.gov
Integration of Spiro[2.5]octane-Derived Linkers in Metal-Organic Frameworks and Related Materials
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. cardiff.ac.uk The properties of MOFs, such as their porosity and catalytic activity, can be tuned by modifying the structure of the organic linker. bath.ac.uk
While the direct integration of this compound as a linker in MOFs is not explicitly detailed in the provided results, the use of spirocyclic dicarboxylic acids as linkers has been demonstrated. For example, a chiral MOF named DUT-7 was synthesized using enantiopure (S)-2,2'-spirobiindane-5,5'-dicarboxylic acid and zinc nitrate. researchgate.net This demonstrates the principle of incorporating spirocyclic units into MOF structures.
Contribution to Scaffold Development in Medicinal Chemistry and Chemical Biology (Conceptual Framework)
The spiro[2.5]octane scaffold holds significant potential in medicinal chemistry and chemical biology due to its unique three-dimensional structure, which can lead to improved pharmacological properties. nih.govbldpharm.com Spirocyclic scaffolds are increasingly utilized in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles. nih.govbldpharm.com
The introduction of a spiro center increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter that has been correlated with a higher probability of clinical success for drug candidates. bldpharm.com The rigid nature of the spiro[2.5]octane framework can reduce the conformational flexibility of a molecule, leading to a lower entropy penalty upon binding to a biological target and potentially higher binding affinity. nih.gov
Derivatives of the closely related 4,7-diazaspiro[2.5]octane have shown promise as scaffolds for kinase inhibitors and inhibitors of protein-protein interactions. smolecule.com The three-dimensional nature of the spirocyclic core allows for novel interactions with biological targets. smolecule.com Similarly, spiro[2.5]octane-5-carboxylic acid and its derivatives are considered valuable building blocks for the synthesis of bioactive compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
The design of paclitaxel (B517696) mimetics has also explored the use of spiro-bicyclic systems to replicate the three-dimensional features of the complex natural product. lu.se This highlights the conceptual framework of using rigid spirocyclic scaffolds to design simplified analogues of complex natural products with retained or improved biological activity.
Q & A
Q. What are the established synthetic routes for Spiro[2.5]octane-4-carboxylic acid, and how can researchers optimize yield and purity?
Methodological Answer: Synthesis typically involves cyclopropane ring formation via intramolecular Friedel-Crafts acylation or spiroannulation reactions. For example, a patented method (EP 2013/066031) describes the preparation of spiro[2.5]octane derivatives using ketone intermediates under catalytic conditions . Optimization strategies include:
- Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures >95% purity.
Validate yields via NMR and LC-MS to confirm structural integrity .
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?
Methodological Answer: Key characterization steps include:
- Spectroscopy : - and -NMR to identify spirocyclic protons and carboxyl groups.
- Mass spectrometry : HRMS (High-Resolution MS) to verify molecular weight (e.g., theoretical : 152.08 g/mol).
- X-ray crystallography : Resolve stereochemistry for chiral centers, if applicable.
Cross-reference data with analogs like Spiro[2.5]octane-6-carboxylic acid (CAS 17202-56-1) to identify spectral deviations .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation risks (Category 4 acute toxicity per EU-GHS/CLP) .
- Storage : Keep at 2–8°C in airtight containers; monitor for decomposition via TGA (thermogravimetric analysis).
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase-2).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane ring) with activity.
- MD simulations : Analyze conformational stability in aqueous environments (AMBER or GROMACS force fields).
Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying pH conditions?
Methodological Answer:
- Controlled experiments : Replicate reactions at pH 3–10 and monitor intermediates via in situ IR spectroscopy.
- Cross-validation : Compare kinetic data with structurally similar compounds (e.g., 4,7-diazaspiro[2.5]octane derivatives) .
- Statistical analysis : Apply ANOVA to identify significant deviations caused by protonation/deprotonation of the carboxyl group.
Q. How can researchers leverage spirocyclic rigidity to improve the pharmacokinetic properties of this compound-based drug candidates?
Methodological Answer:
- Metabolic stability : Assess CYP450 inhibition using human liver microsomes.
- Solubility enhancement : Synthesize prodrugs (e.g., ester or amide derivatives) and evaluate logP via shake-flask methods.
- In vivo studies : Measure bioavailability in rodent models after oral administration; correlate with spiro ring strain energy (DFT calculations) .
Data Management and Validation
Q. What methodologies ensure reproducibility in this compound research, particularly when scaling reactions?
Methodological Answer:
- Batch consistency : Use DOE (Design of Experiments) to optimize temperature, pressure, and stoichiometry.
- Raw data archiving : Store NMR, MS, and HPLC traces in FAIR-compliant repositories (e.g., Zenodo).
- Peer review : Collaborate with independent labs to validate synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
